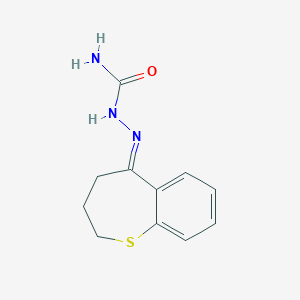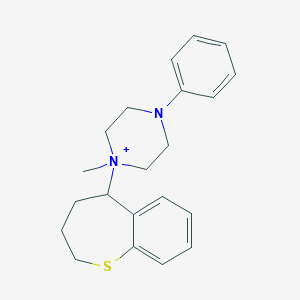![molecular formula C21H23NO2S B374630 6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374630.png)
6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiepin core, which is a sulfur-containing heterocycle, and a piperidine moiety, which is a nitrogen-containing heterocycle. The combination of these two moieties imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of p-bromothiophenol with ethyl bromoacetate, followed by cyclization to form the benzothiepin ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction with 2-chloroethylpiperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets. It is known to inhibit AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to reduced cell proliferation and increased cell death in certain cancer cells .
Properties
Molecular Formula |
C21H23NO2S |
|---|---|
Molecular Weight |
353.5g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C21H23NO2S/c23-18-15-16-7-2-3-10-20(16)25-21-17(18)8-6-9-19(21)24-14-13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-15H2 |
InChI Key |
KQKIJSXRQLKDCH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2SC4=CC=CC=C4CC3=O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2SC4=CC=CC=C4CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-(trifluoromethyl)dibenzo[b,f]thiepine](/img/structure/B374547.png)
![3-amino-6H-benzo[b][1]benzothiepin-5-one](/img/structure/B374548.png)
![10,11-Dibromo-2-chloro-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374549.png)
![1-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374550.png)
![2-(4-methylbenzoyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374553.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)acetamide](/img/structure/B374554.png)
![11-Oxo-10,11-dihydrodibenzo[b,f]thiepine-3-carboxylic acid](/img/structure/B374556.png)
![2-Methoxydibenzo[b,f]thiepine-10,11-dione](/img/structure/B374558.png)
![2-Chlorodibenzo[b,f]thiepine-10,11-dione](/img/structure/B374561.png)
![N-(10,11-dihydrodibenzo[b,f]thiepin-10-ylmethyl)acetamide](/img/structure/B374562.png)

![1-(8-Chlorodibenzo[b,f]thiepin-10-yl)pyrrolidine](/img/structure/B374566.png)

![thieno[2,3-c][2]benzothiepin-4(9H)-one](/img/structure/B374570.png)
